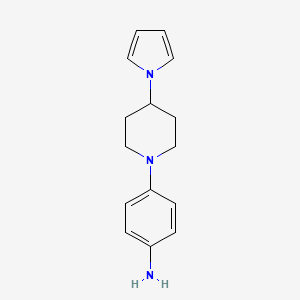
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity cataloged in various chemical databases. It is known for its unique properties and potential applications in different scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials that provide the necessary chemical groups for the target compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and improve yield and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain a steady production rate.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form new products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products often have distinct chemical and physical properties that make them useful in various applications.
Wissenschaftliche Forschungsanwendungen
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and responses.
Eigenschaften
IUPAC Name |
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)8-4-9(14)6-10(15)5-8/h4-6,16H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFZQWWSBKJSC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=CC(=CC(=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![15,16,18,19,21-pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,17,19-decaene-17-thiol](/img/structure/B7813898.png)

![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B7813920.png)


![5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B7813942.png)
